2,4-Dimethylbenzenesulfonate 2,4-Dimethylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0666476
InChI: InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)[O-])C
Molecular Formula: C8H9O3S-
Molecular Weight: 185.22 g/mol

2,4-Dimethylbenzenesulfonate

CAS No.:

Cat. No.: VC0666476

Molecular Formula: C8H9O3S-

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethylbenzenesulfonate -

Specification

Molecular Formula C8H9O3S-
Molecular Weight 185.22 g/mol
IUPAC Name 2,4-dimethylbenzenesulfonate
Standard InChI InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1
Standard InChI Key CHZLVSBMXZSPNN-UHFFFAOYSA-M
SMILES CC1=CC(=C(C=C1)S(=O)(=O)[O-])C
Canonical SMILES CC1=CC(=C(C=C1)S(=O)(=O)[O-])C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2,4-Dimethylbenzenesulfonate possesses specific identifiers that distinguish it in chemical databases and literature. The anionic form (sulfonate) has distinct properties from its acid counterpart (sulfonic acid), though they are closely related.

Table 1: Chemical Identity Information of 2,4-Dimethylbenzenesulfonate

ParameterInformation
PubChem CID1551136
IUPAC Name2,4-dimethylbenzenesulfonate
Molecular FormulaC₈H₉O₃S⁻
Molecular Weight185.22 g/mol
InChIInChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1
InChIKeyCHZLVSBMXZSPNN-UHFFFAOYSA-M
SMILESCC1=CC(=C(C=C1)S(=O)(=O)[O-])C
Related CAS Number (acid form)88-61-9

The compound is also known by synonyms including the deprotonated form of m-xylene-4-sulfonic acid .

Structural Features

The molecular structure of 2,4-dimethylbenzenesulfonate features a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonate group (-SO₃⁻). The presence of these methyl groups significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and applications .

Physical and Chemical Properties

The physical and chemical properties of 2,4-dimethylbenzenesulfonate and its acid form provide insight into its behavior in various environments and applications.

Table 2: Physical and Chemical Properties of 2,4-Dimethylbenzenesulfonic Acid

PropertyValue
Melting Point58.0 to 64.0 °C
Boiling Point290.72 °C (rough estimate)
Density1.3286 (rough estimate)
Refractive Index1.5250 (estimate)
pKa-0.36 ± 0.50 (Predicted)
FormPowder to crystal
ColorWhite to almost white
Water SolubilityAlmost transparent in solution

The negative pKa value indicates that 2,4-dimethylbenzenesulfonic acid is a strong acid, making it fully dissociated in aqueous solutions to form 2,4-dimethylbenzenesulfonate ions .

Forms and Derivatives

Free Acid Form

2,4-Dimethylbenzenesulfonic acid (C₈H₁₀O₃S) with a molecular weight of 186.23 g/mol represents the protonated form of the compound. It exists as a white to almost white crystalline solid and functions as a strong acid in solution . The acid form is known for its strong nucleophilicity, allowing it to engage in various electrophilic substitution reactions that are fundamental in organic chemistry .

Sodium Salt Form

The sodium salt of 2,4-dimethylbenzenesulfonate is commercially available as a monohydrate (C₈H₉NaO₃S·H₂O) with a molecular weight of 226.23 g/mol. This form exhibits specific properties that make it suitable for certain applications where the free acid might be too reactive or corrosive .

Table 3: Properties of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate

PropertyValue
CAS Number142063-30-7
Molecular FormulaC₈H₉NaO₃S·H₂O
Molecular Weight226.23 g/mol
Physical State (20°C)Solid
AppearanceWhite to almost white powder or crystal
Storage RecommendationsRoom temperature (cool and dark place, <15°C)
Special ConditionsStore under inert gas; hygroscopic
Purity (Commercial)>98.0%

The sodium salt form is often preferred in applications requiring a more stable compound or when the acidity of the free acid form would be problematic .

Applications and Uses

Industrial Applications

2,4-Dimethylbenzenesulfonate and its acid form find significant use in industrial settings due to their versatile chemical properties. The compound serves as a functionalization agent in polymer synthesis, particularly for improving properties such as moisture resistance and adhesion . This makes it valuable in manufacturing processes where modified polymer surfaces are required.

Laboratory Applications

In laboratory settings, 2,4-dimethylbenzenesulfonic acid functions as:

  • A strong acid catalyst for organic reactions

  • A solvent for various organic and inorganic substances

  • A reagent in analytical chemistry procedures

The acid strength combined with the specific steric effects of the methyl groups makes this compound particularly useful in selective catalytic applications .

Environmental Applications

The compound and its derivatives are being explored for environmental monitoring applications, particularly in the detection and analysis of sulfones and sulfonates in wastewater . This application capitalizes on the compound's specific chemical properties and detection capabilities.

Chemical Reactivity

Acid-Base Properties

With a predicted pKa of approximately -0.36, 2,4-dimethylbenzenesulfonic acid qualifies as a strong acid, readily donating its proton in solution to form the 2,4-dimethylbenzenesulfonate anion . This property makes it effective as an acid catalyst in various organic transformations.

Nucleophilicity and Electrophilic Substitution

The sulfonic acid group (-SO₃H) in 2,4-dimethylbenzenesulfonic acid demonstrates strong nucleophilicity, allowing it to participate in various electrophilic substitution reactions . This reactivity profile is valuable in synthetic organic chemistry where selective functionalization is required.

Effect of Methyl Groups on Reactivity

  • Electronic effects: Methyl groups act as electron-donating substituents, increasing electron density in the aromatic ring

  • Steric effects: The spatial arrangement of methyl groups influences approach trajectories of reactants

  • Inductive effects: Methyl groups stabilize certain intermediates during reactions

These combined effects make 2,4-dimethylbenzenesulfonate and its acid form particularly valuable in selective chemical transformations.

Synthesis and Production

The synthesis of 2,4-dimethylbenzenesulfonic acid typically involves the sulfonation of 1,3-dimethylbenzene (m-xylene) using sulfonating agents such as concentrated sulfuric acid or sulfur trioxide. The position of the sulfonic acid group is directed by the existing methyl substituents on the aromatic ring, with the 4-position being preferred due to electronic and steric factors .

The industrial production of this compound has been optimized to yield high purity materials suitable for various applications. Commercial products like the sodium salt form typically have a purity exceeding 98% .

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